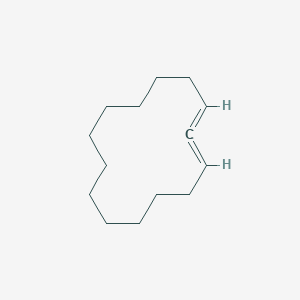
Cyclotetradeca-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetradeca-1,2-diene is a macrocyclic compound with the molecular formula C₁₄H₂₂ It is characterized by a 14-membered ring containing two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,2-diene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the reaction of 1,14-dibromo-tetradecane with a strong base like sodium amide in liquid ammonia can lead to the formation of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclotetradeca-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield cyclotetradecane.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of cyclotetradecane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclotetradeca-1,2-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its macrocyclic structure.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of cyclotetradeca-1,2-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclotetradeca-1,2-diene can be compared with other macrocyclic compounds such as:
Cyclotetradecane: Lacks double bonds, making it less reactive.
Cyclotetradeca-1,3-diyne: Contains triple bonds, leading to different reactivity and applications.
Cyclotetradeca-1,4-diene: Similar structure but different positioning of double bonds, affecting its chemical properties.
Uniqueness: this compound’s unique structure with two double bonds in a 14-membered ring makes it particularly interesting for the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
14108-91-9 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1,5H,2,4,6-14H2 |
InChI-Schlüssel |
GBTRTSLSJNLSNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC=C=CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


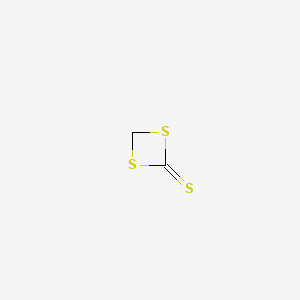
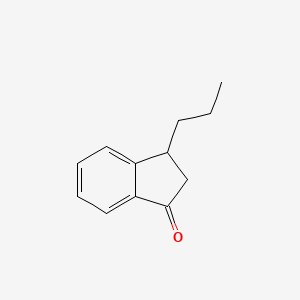
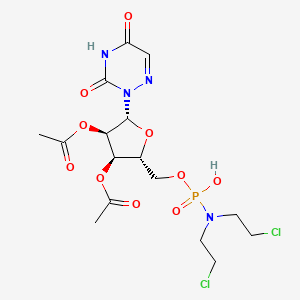
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

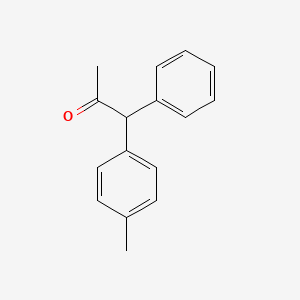
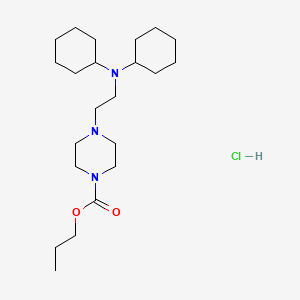
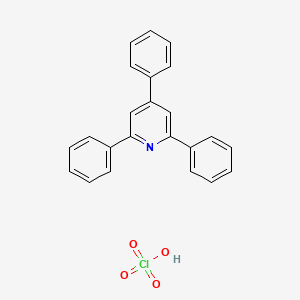
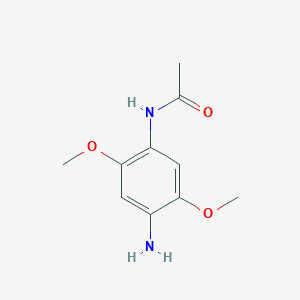

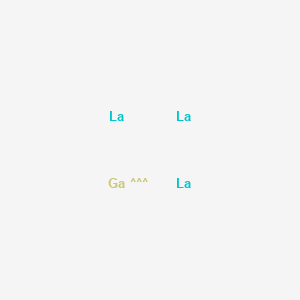
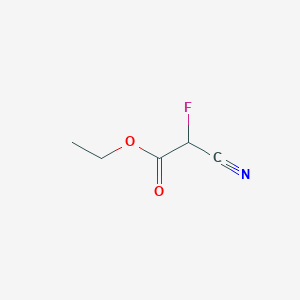
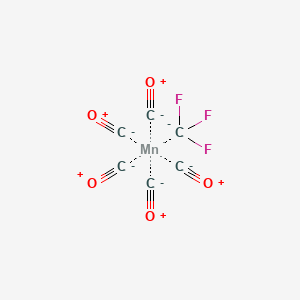
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
